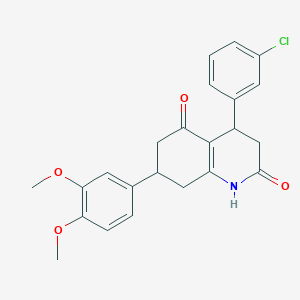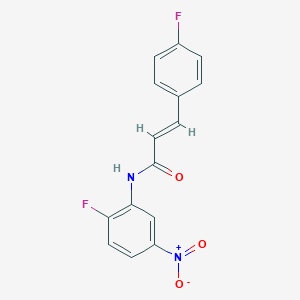![molecular formula C18H17N5O B5594901 2-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-pyrrolidinyl}pyridine](/img/structure/B5594901.png)
2-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-pyrrolidinyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-2-pyrrolidinyl}pyridine is a useful research compound. Its molecular formula is C18H17N5O and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.14331018 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metal-free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
A novel strategy for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides was developed. This method involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, enabling metal-free oxidative N-N bond formation. It is characterized by short reaction times and high yields, highlighting its efficiency in constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton without the need for metal catalysts (Zisheng Zheng et al., 2014).
Drug Delivery via Encapsulation in Water-Soluble Metalla-Cage
Research into the delivery of lipophilic pyrenyl derivatives through encapsulation in a water-soluble metalla-cage was conducted. The study demonstrated the successful inclusion of mono-substituted pyrenyl derivatives into the cage, leading to compounds that exhibit significant cytotoxicity against human ovarian A2780 cancer cells. This approach highlights the potential of such structures in the targeted delivery of biologically active compounds (J. Mattsson et al., 2010).
Antimicrobial and Antioxidant Activities of Novel Pyridine Derivatives
A series of novel pyridine and fused pyridine derivatives demonstrated promising antimicrobial and antioxidant activities. These compounds were synthesized from a specific pyridine-3-carbonitrile precursor, showing moderate to good binding energies on the target protein GlcN-6-P synthase during in silico molecular docking screenings. This underscores the potential of these compounds in antimicrobial applications (E. M. Flefel et al., 2018).
Synthesis of Benzoxazoles via Amine-Catalyzed Annulation
An innovative pyrrolidine catalyzed [4 + 1] annulation reaction of ynals with N-protected-2-aminophenols led to the synthesis of benzoxazoles. This process utilizes the reactivity of the C≡C triple bond in ynals, facilitating two consecutive conjugate addition reactions. The outcome is an efficient method to produce benzoxazoles, compounds of significant biological and synthetic importance, highlighting the versatility of this synthetic approach (Aiguo Song et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-pyridin-2-ylpyrrolidin-1-yl)-[3-(1,2,4-triazol-4-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-18(14-5-3-6-15(11-14)22-12-20-21-13-22)23-10-4-8-17(23)16-7-1-2-9-19-16/h1-3,5-7,9,11-13,17H,4,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUYUZSSWDIALV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)N3C=NN=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5594820.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)

![{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride](/img/structure/B5594850.png)
![6-chloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5594857.png)
![8-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594863.png)
![[1-[(3,5-dichloro-4-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5594868.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5594872.png)

![3-{[(4-fluorophenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B5594889.png)
![N-[3-(trifluoromethyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B5594891.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidin-6-yl acetate](/img/structure/B5594899.png)


